Salicylamide, 5-allyl-3-methyl-

Catalog No.
S13155324
CAS No.
91132-89-7
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylamide, 5-allyl-3-methyl-

CAS Number

91132-89-7

Product Name

Salicylamide, 5-allyl-3-methyl-

IUPAC Name

2-hydroxy-3-methyl-5-prop-2-enylbenzamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-3-4-8-5-7(2)10(13)9(6-8)11(12)14/h3,5-6,13H,1,4H2,2H3,(H2,12,14)

InChI Key

FBCHRHSOUORTSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)N)CC=C

Salicylamide, 5-allyl-3-methyl- is an organic compound with the molecular formula C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2}. It belongs to the salicylamide family, which are derivatives of salicylic acid. This compound features an allyl group and a methyl group attached to the aromatic ring, contributing to its unique properties and potential biological activities. The structure of salicylamide, 5-allyl-3-methyl- includes a salicylamide backbone, characterized by the presence of both an amide and a hydroxyl group, which are crucial for its chemical reactivity and biological interactions .

Typical of amides and phenolic compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The amide nitrogen can act as a nucleophile in reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Allylic Substitutions: The allyl group can participate in reactions such as allylic bromination or oxidation.

These reactions often depend on the reaction conditions, including solvent polarity and temperature, which can influence the reactivity and selectivity of the compound .

Salicylamide derivatives are known for their diverse biological activities. Salicylamide, 5-allyl-3-methyl-, in particular, has been studied for its potential pharmacological effects, including:

  • Anti-inflammatory Properties: Similar to other salicylamides, it may exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
  • Antimicrobial Activity: Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi.
  • Cholinesterase Inhibition: Research indicates that salicylamide derivatives may act as inhibitors of cholinesterases, which are important in neurotransmission .

The synthesis of salicylamide, 5-allyl-3-methyl-, can be achieved through several methods:

  • Allylation of Salicylamide: Starting from salicylamide, an allyl halide (such as allyl bromide) can be used to introduce the allyl group via nucleophilic substitution.
  • Methylation: The methyl group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
  • One-Pot Synthesis: Advanced synthetic routes may involve one-pot reactions where salicylic acid is converted directly to the desired product using appropriate reagents and catalysts .

Salicylamide, 5-allyl-3-methyl-, has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it could be developed into a therapeutic agent.
  • Agricultural Chemicals: Its antimicrobial activity suggests potential use in agricultural formulations to protect crops from pathogens.
  • Chemical Intermediates: It can serve as a building block for synthesizing more complex organic molecules in chemical research and development .

Interaction studies involving salicylamide, 5-allyl-3-methyl-, focus on its binding affinity to various biological targets. For instance:

  • Enzyme Inhibition: Studies have shown that this compound may inhibit acetylcholinesterase enzymes, which are critical in neurobiology.
  • Molecular Docking Studies: Computational studies have been conducted to predict how salicylamide interacts with specific proteins at the molecular level.

These studies help elucidate the mechanism of action and potential therapeutic uses of this compound .

Salicylamide, 5-allyl-3-methyl-, shares structural similarities with several other compounds in the salicylamide family. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
SalicylamideContains a hydroxyl and amide groupKnown for analgesic properties
Methyl SalicylateMethyl ester derivative of salicylic acidUsed topically for pain relief
Salicylic AcidContains a carboxylic acid groupWidely used in acne treatments
SalicylanilideAnilide derivative of salicylic acidExhibits antimicrobial activity
Salicylhydroxamic AcidHydroxamic acid derivativeKnown for metal chelation properties

Salicylamide, 5-allyl-3-methyl-, is unique due to its specific substitution pattern that enhances its biological activity compared to other derivatives. The presence of both an allyl group and a methyl group distinguishes it from simpler analogs like salicylic acid or standard salicylamides .

The evolution of salicylamide derivatives is rooted in the broader history of salicylic acid, a compound first isolated from willow bark in the 19th century. Salicylamide itself emerged as a non-prescription analgesic and antipyretic agent in the mid-20th century, gaining prominence in formulations such as BC Powder and PainAid. Its derivatives, including ethenzamide and niclosamide, were later developed to enhance bioavailability or target specific therapeutic pathways. The structural flexibility of the salicylamide core—a benzene ring substituted with hydroxyl and amide groups—enabled chemists to explore alkylation, acetylation, and halogenation strategies to synthesize novel variants. For instance, the introduction of allyl and methyl groups at specific positions on the aromatic ring marked a significant advancement in modulating the compound’s physicochemical properties.

Discovery and Nomenclature of 5-Allyl-3-Methyl-Salicylamide

5-Allyl-3-methyl-salicylamide (CAS 91132-89-7) was first synthesized as part of efforts to optimize the pharmacokinetic profile of salicylamide derivatives. Its systematic IUPAC name, 5-allyl-3-methyl-2-hydroxybenzamide, reflects the positions of its substituents: an allyl group (-CH₂CHCH₂) at carbon 5, a methyl group (-CH₃) at carbon 3, and a hydroxyl group (-OH) at carbon 2 of the benzene ring. The compound’s molecular formula, $$ \text{C}{11}\text{H}{13}\text{NO}_{2} $$, corresponds to a molecular weight of 191.23 g/mol.

Table 1: Key Chemical Properties of 5-Allyl-3-Methyl-Salicylamide

PropertyValue
Molecular Formula$$ \text{C}{11}\text{H}{13}\text{NO}_{2} $$
Molecular Weight191.23 g/mol
Synonyms5-Allyl-3-methylsalicylamide, BRN 2643190
CAS Number91132-89-7

The synthesis of this derivative typically involves Friedel-Crafts alkylation or catalytic amidation, as evidenced by patent methodologies employing zinc dihydrogen phosphate and sodium hydroxide as catalysts.

Classification Within the Salicylamide Chemical Family

5-Allyl-3-methyl-salicylamide belongs to the ortho-substituted salicylamide subclass, characterized by hydroxyl and amide groups at the 1,2-positions of the benzene ring. Its structural distinction arises from the allyl and methyl groups at positions 5 and 3, respectively, which confer enhanced lipophilicity compared to simpler derivatives like salicylamide or ethenzamide. This compound shares a scaffold with medroxalol and oxyclozanide but diverges in its substitution pattern, underscoring the diversity within the salicylamide family.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

Explore Compound Types